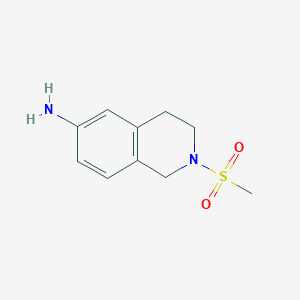
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a complex organic compound that features a pyrrolidine ring fused to an indazole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylpyrrolidine with an appropriate indazole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH is crucial to ensure the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. For example, it can bind to nicotinic acetylcholine receptors, modulating neurotransmitter release and affecting neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)pyridine: Shares the pyrrolidine ring but differs in the rest of the structure.
Pyrrolidine-2,5-diones: Contains a similar pyrrolidine ring but with different functional groups.
Prolinol: Another pyrrolidine derivative with distinct chemical properties.
Uniqueness
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its fused indazole structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H20N4 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-(1-methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C12H20N4/c1-16-7-3-6-10(16)12-11-8(13)4-2-5-9(11)14-15-12/h8,10H,2-7,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZVFZUUAVIAYGQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=NNC3=C2C(CCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)






![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)



